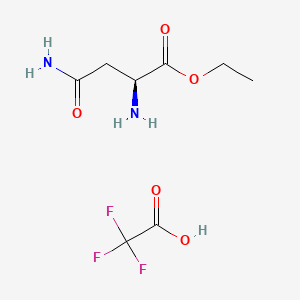![molecular formula C10H16O3 B12662398 (3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione CAS No. 92526-26-6](/img/structure/B12662398.png)
(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione is a chemical compound that belongs to the class of oxolane derivatives This compound features a unique structure with an oxolane ring substituted with a hexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hexan-3-ol with oxalic acid in the presence of a dehydrating agent can yield the desired oxolane derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or bases can be employed to facilitate the cyclization reaction. The use of advanced purification techniques like distillation and chromatography ensures the isolation of the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane-2,5-dione derivatives.
Reduction: Reduction reactions can convert the oxolane ring into more saturated derivatives.
Substitution: The hexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxolane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione exerts its effects involves interactions with specific molecular targets. The oxolane ring can interact with enzymes and receptors, modulating their activity. The hexyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
(3S)-oxolane-3-carbonitrile: Shares the oxolane ring structure but has a nitrile group instead of a hexyl group.
Oxa-spirocycles: Compounds with spirocyclic structures incorporating an oxygen atom.
Uniqueness
(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
92526-26-6 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione |
InChI |
InChI=1S/C10H16O3/c1-3-5-7(4-2)8-6-9(11)13-10(8)12/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
MNNDPZPOEAWHCE-SFYZADRCSA-N |
Isomeric SMILES |
CCC[C@@H](CC)[C@@H]1CC(=O)OC1=O |
Canonical SMILES |
CCCC(CC)C1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


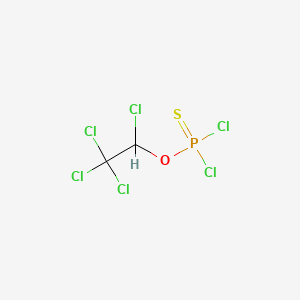

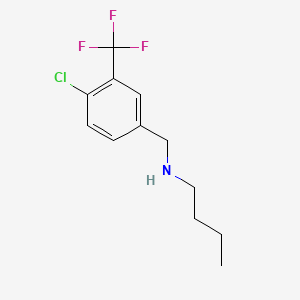
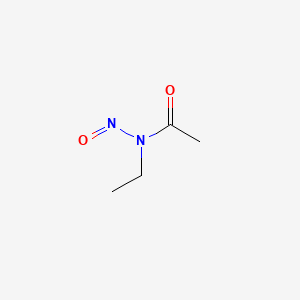
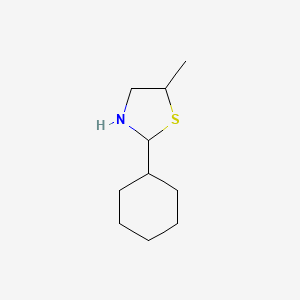
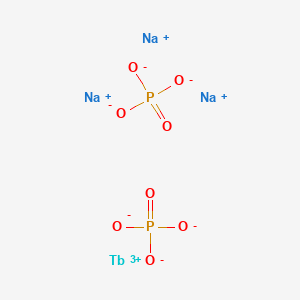

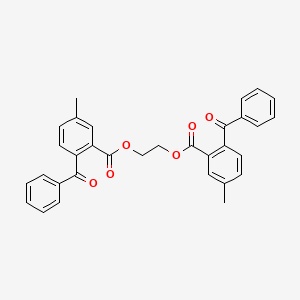
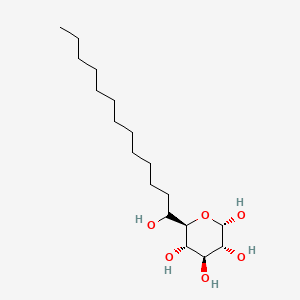
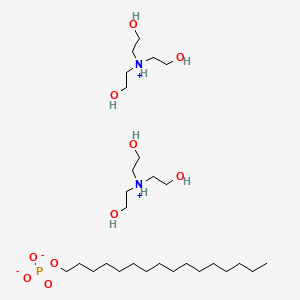

![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)
